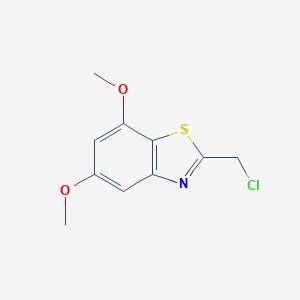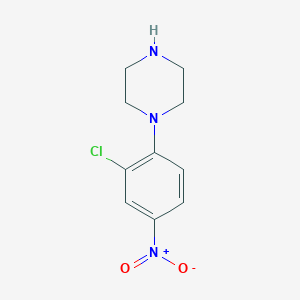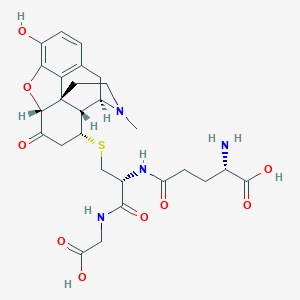
(Glutathion-S-yl)dihydromorphinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Glutathion-S-yl)dihydromorphinone, also known as GSH-M3, is a potent opioid receptor agonist that has been synthesized and studied for its potential use in pain management. This compound is a derivative of morphine and has been shown to have high affinity and selectivity for the mu-opioid receptor.
Wissenschaftliche Forschungsanwendungen
(Glutathion-S-yl)dihydromorphinone has been studied for its potential use in pain management. It has been shown to have high potency and selectivity for the mu-opioid receptor, which is the primary receptor responsible for mediating the analgesic effects of opioids. In addition, (Glutathion-S-yl)dihydromorphinone has been shown to have a longer duration of action compared to morphine, which could potentially reduce the frequency of dosing and the risk of side effects.
Wirkmechanismus
The mechanism of action of (Glutathion-S-yl)dihydromorphinone involves binding to the mu-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Binding of (Glutathion-S-yl)dihydromorphinone to the mu-opioid receptor results in the activation of downstream signaling pathways, which ultimately leads to the inhibition of neurotransmitter release and the reduction of pain perception.
Biochemische Und Physiologische Effekte
(Glutathion-S-yl)dihydromorphinone has been shown to have potent analgesic effects in animal models of pain. It has also been shown to have a longer duration of action compared to morphine, which could potentially reduce the frequency of dosing and the risk of side effects. In addition, (Glutathion-S-yl)dihydromorphinone has been shown to have a lower potential for abuse and dependence compared to other opioids.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (Glutathion-S-yl)dihydromorphinone in lab experiments is its high potency and selectivity for the mu-opioid receptor, which allows for more precise targeting of this receptor. In addition, (Glutathion-S-yl)dihydromorphinone has been shown to have a longer duration of action compared to morphine, which could potentially reduce the frequency of dosing and the risk of side effects. However, one limitation of using (Glutathion-S-yl)dihydromorphinone in lab experiments is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of (Glutathion-S-yl)dihydromorphinone. One potential direction is the development of more efficient synthesis methods that could reduce the cost and increase the availability of this compound. Another direction is the study of the pharmacokinetics and pharmacodynamics of (Glutathion-S-yl)dihydromorphinone in humans, which could provide valuable information for the development of new pain management therapies. Finally, the study of the potential use of (Glutathion-S-yl)dihydromorphinone in combination with other analgesic drugs could provide new insights into the mechanisms of pain perception and the development of more effective pain management therapies.
Conclusion:
In conclusion, (Glutathion-S-yl)dihydromorphinone is a potent opioid receptor agonist that has been synthesized and studied for its potential use in pain management. It has been shown to have high potency and selectivity for the mu-opioid receptor, as well as a longer duration of action compared to morphine. While there are limitations to its use in lab experiments, the study of (Glutathion-S-yl)dihydromorphinone has the potential to provide valuable insights into the mechanisms of pain perception and the development of more effective pain management therapies.
Synthesemethoden
The synthesis of (Glutathion-S-yl)dihydromorphinone involves the reaction of morphine with glutathione, a tripeptide composed of cysteine, glycine, and glutamate. This reaction results in the formation of a disulfide bond between the thiol group of cysteine and the phenolic hydroxyl group of morphine. The resulting compound, (Glutathion-S-yl)dihydromorphinone, has been shown to be stable and highly soluble in aqueous solutions.
Eigenschaften
CAS-Nummer |
119995-15-2 |
|---|---|
Produktname |
(Glutathion-S-yl)dihydromorphinone |
Molekularformel |
C27H34N4O9S |
Molekulargewicht |
590.6 g/mol |
IUPAC-Name |
(2S)-5-[[(2R)-3-[[(4R,4aR,5R,7aR,12bS)-9-hydroxy-3-methyl-7-oxo-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl]sulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C27H34N4O9S/c1-31-7-6-27-21-12-2-4-16(32)23(21)40-24(27)17(33)9-18(22(27)15(31)8-12)41-11-14(25(37)29-10-20(35)36)30-19(34)5-3-13(28)26(38)39/h2,4,13-15,18,22,24,32H,3,5-11,28H2,1H3,(H,29,37)(H,30,34)(H,35,36)(H,38,39)/t13-,14-,15+,18+,22+,24-,27+/m0/s1 |
InChI-Schlüssel |
VVZYRFDANRQOGU-WGVGMDPXSA-N |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)C[C@H]4SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Kanonische SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Andere CAS-Nummern |
119995-15-2 |
Sequenz |
XXG |
Synonyme |
(glutathion-S-yl)dihydromorphinone dihydromorphinone-glutathione adduct SG-DHMO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



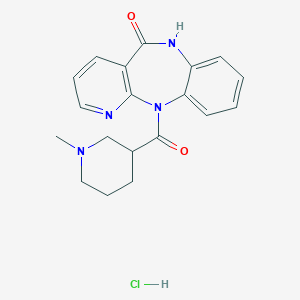
![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)
![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)
![Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-](/img/structure/B40340.png)
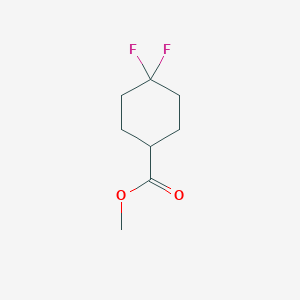

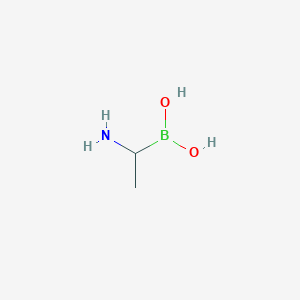
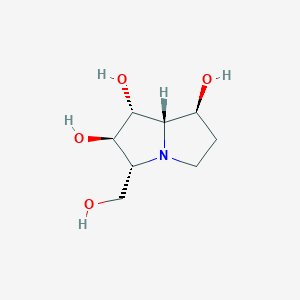
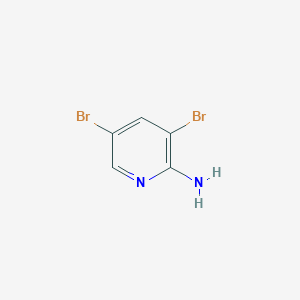
![7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol](/img/structure/B40354.png)
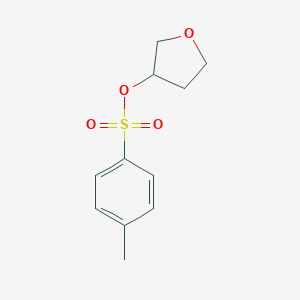
![2,2'-[N-[4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]imino]diacetic acid diethyl ester](/img/structure/B40357.png)
